molecular formula C14H22N2O2 B152965 tert-Butyl (2-(benzylamino)ethyl)carbamate CAS No. 174799-52-1

tert-Butyl (2-(benzylamino)ethyl)carbamate

Cat. No. B152965
M. Wt: 250.34 g/mol
InChI Key: ZSJCBAQDXIZTTC-UHFFFAOYSA-N
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Patent
US09272984B2

Procedure details

To a solution of tert-butyl 2-aminoethylcarbamate (3.7 g, 22.3 mmol), benzaldehyde (2.36 g, 22.3 mmol) and MgSO4 (1.33 g) in 1,2-dicholoroethane (300 mL) and Et3N (30.1 mL, 22.3 mmol) at RT was added NaHB(AcO)3. The mixture was stirred (RT, 16 h) and filtered. The solution was washed with saturated NaHCO3 (200 ml), dried over MgSO4 and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel, eluting with MeOH-DCM (0-10%) to afford tert-butyl 2-(benzylamino)ethylcarbamate (1.4 g, 23%). Mass calculated for C14H22N2O2=250.34. found: [M+H]+=251.3.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
30.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaHB(AcO)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,2-dicholoroethane
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[O-]S([O-])(=O)=O.[Mg+2].CCN(CC)CC>>[CH2:12]([NH:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:10])[CH3:9])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
NCCNC(OC(C)(C)C)=O
Name
Quantity
2.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
1.33 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
30.1 mL
Type
reactant
Smiles
CCN(CC)CC
Name
NaHB(AcO)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,2-dicholoroethane
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred (RT, 16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solution was washed with saturated NaHCO3 (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with MeOH-DCM (0-10%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.